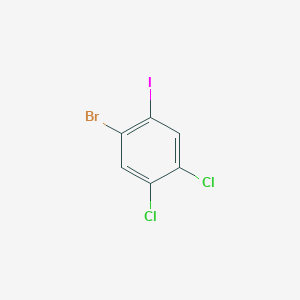

1-Bromo-4,5-dichloro-2-iodobenzene

Description

Significance of Polyhalogenated Aromatic Compounds in Advanced Chemical Research

Polyhalogenated aromatic compounds (PHAs) are organic molecules that feature multiple halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring, such as benzene (B151609). These compounds are of substantial importance in various fields of chemical research. Their unique electronic and steric properties, imparted by the halogen substituents, make them valuable building blocks in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. myskinrecipes.com

The presence of different halogens on the aromatic ring allows for selective chemical transformations, as the carbon-halogen bonds exhibit varying reactivity. This differential reactivity is a cornerstone of their utility, enabling chemists to perform sequential and site-selective reactions. PHAs are frequently employed as key intermediates in cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. myskinrecipes.com Furthermore, the introduction of halogens can significantly influence the biological activity of a molecule, a property extensively exploited in medicinal chemistry and agrochemical development. science.govmdpi.com

Isomeric Landscape of Trihalogenated Benzenes and Positional Considerations

When three halogen atoms are introduced onto a benzene ring, a number of positional isomers can exist. The specific arrangement of these halogens around the ring dramatically affects the molecule's physical and chemical properties, including its polarity, symmetry, and reactivity. vaia.comcdc.gov For instance, with three identical halogen atoms, such as in trichlorobenzene, there are three possible isomers: 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. vaia.comcdc.gov

The situation becomes more complex when the halogen atoms are different, as is the case with 1-Bromo-4,5-dichloro-2-iodobenzene. The distinct electronic nature and size of bromine, chlorine, and iodine atoms at specific positions create a unique distribution of electron density and steric hindrance around the benzene ring. This specific substitution pattern is not accidental but is deliberately designed to facilitate particular chemical transformations. The iodine atom, being the most reactive towards many cross-coupling reactions, is often positioned to be the primary site of modification. nih.gov The chlorine and bromine atoms, with their differing reactivity, offer further opportunities for sequential functionalization.

Rationale for In-Depth Investigation of this compound

The in-depth investigation of this compound stems from its role as a versatile and highly functionalized building block in organic synthesis. Its unique arrangement of three different halogen atoms on a benzene ring provides a platform for a series of selective and diverse chemical reactions.

The primary rationale for its use lies in the differential reactivity of the carbon-halogen bonds. The C-I bond is the most labile and is therefore the preferred site for initial transformations such as Suzuki, Sonogashira, and Stille cross-coupling reactions. myskinrecipes.comnbinno.com This allows for the introduction of a wide range of substituents at the 2-position. Subsequently, the C-Br and C-Cl bonds, which are less reactive, can be targeted for further modifications under different reaction conditions. This sequential reactivity is a powerful tool for the construction of complex, highly substituted aromatic compounds that would be difficult to synthesize through other methods.

The synthesis of this compound itself is a multi-step process, often starting from simpler halogenated anilines. medium.comgoogle.comacs.org The careful control of reaction conditions during its synthesis is crucial to achieve the desired isomeric purity.

Below are some of the key properties of this compound:

| Property | Value |

| CAS Number | 289038-31-9 sigmaaldrich.com |

| Molecular Formula | C₆H₂BrCl₂I |

| Appearance | White solid |

The strategic placement of the halogens in this compound makes it a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and materials with tailored properties. myskinrecipes.com Its utility in creating complex molecular architectures underscores the importance of studying such polyhalogenated systems in detail.

Established Synthetic Pathways to Polyhalogenated Benzenes

Traditional methods for the synthesis of polyhalogenated benzenes have long relied on foundational reactions in organic chemistry. These pathways, while effective, often involve multi-step processes and careful manipulation of directing group effects to achieve the desired substitution patterns.

Diazotization and Halogenation Reactions for Aryl Halides

One of the most classic and reliable methods for introducing halogens onto an aromatic ring involves the transformation of an aryl amine via a diazonium salt intermediate. This process, known as diazotization, converts a primary aromatic amine into a highly versatile diazonium salt (ArN₂⁺X⁻), which can then be substituted with various nucleophiles, including halides. nih.govnih.gov

The Sandmeyer reaction is a cornerstone of this approach, utilizing copper(I) halides (CuCl, CuBr) to replace the diazonium group with chlorine or bromine. acs.orgnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. diva-portal.org For the introduction of iodine, the reaction typically involves treating the diazonium salt with potassium iodide, often without the need for a copper catalyst. rhhz.net

A related method is the Gattermann reaction , which uses copper powder and the corresponding halogen acid (e.g., Cu/HCl or Cu/HBr) instead of a copper salt. beilstein-journals.orgresearchgate.netresearchgate.net While sometimes giving lower yields than the Sandmeyer reaction, it provides an alternative route to aryl chlorides and bromides. nih.govresearchgate.net

These diazotization-based methods are particularly useful for synthesizing substitution patterns that are not accessible through direct electrophilic halogenation due to the directing effects of the substituents already on the ring. nih.gov For instance, a specific isomer of a polyhalogenated benzene can be prepared by starting with a nitrated precursor, reducing the nitro group to an amine, performing the diazotization, and finally introducing the desired halogen via a Sandmeyer or related reaction. beilstein-journals.org A one-pot synthesis method for a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, has been developed, which combines diazotization and iodination in a single step to improve yield and simplify the procedure by avoiding the isolation of the diazonium salt. uab.cat

Table 1: Comparison of Diazotization-Based Halogenation Reactions

| Reaction | Reagents | Halogen Introduced | Key Features |

|---|---|---|---|

| Sandmeyer Reaction | Aryl diazonium salt, Copper(I) halide (CuCl, CuBr) | Cl, Br | Generally provides good yields; uses stoichiometric copper salts. acs.orgrhhz.net |

| Iodination via Diazonium Salt | Aryl diazonium salt, Potassium Iodide (KI) | I | Does not typically require a metal catalyst. rhhz.net |

| Gattermann Reaction | Aryl diazonium salt, Copper powder, Halogen acid (HCl, HBr) | Cl, Br | An alternative to the Sandmeyer reaction, sometimes with lower yields. beilstein-journals.orgresearchgate.net |

Halogen-Exchange Reactions and Strategies for Selective Halogenation

Halogen-exchange (Halex) reactions provide a strategic route to synthesize certain aryl halides that may be difficult to prepare directly. acs.org These reactions involve the substitution of one halogen for another on the aromatic ring.

The Finkelstein reaction , traditionally used for alkyl halides, has been adapted for aromatic systems. nih.govthieme-connect.com The "aromatic Finkelstein reaction" typically involves the conversion of aryl bromides or chlorides into aryl iodides. nih.gov This transformation is often challenging and requires a catalyst, commonly a copper(I) salt in combination with a diamine ligand. acs.orgucla.edu Nickel-based catalysts have also been employed for this purpose. nih.gov The reaction's equilibrium is driven by the solubility differences of the halide salts, analogous to the classic Finkelstein reaction. ucla.edu This method is particularly valuable as aryl iodides are often more reactive in subsequent cross-coupling reactions compared to their bromo and chloro counterparts. ucla.edumdpi.com

Another important halogen-exchange process is the Halex reaction , which is primarily used to introduce fluorine into an aromatic ring by displacing a chloride or bromide. acs.orgnih.gov This nucleophilic aromatic substitution (SNAr) reaction requires an electron-poor aromatic system, meaning the ring must be activated by electron-withdrawing groups (such as nitro groups). acs.orgresearchgate.net The reaction is typically carried out at high temperatures in polar aprotic solvents like DMSO or DMF, using a fluoride source such as potassium fluoride (KF). acs.orgnih.gov

Regioselective Synthesis of Multi-halogenated Aromatic Systems

Achieving the correct arrangement of substituents in multi-halogenated aromatic systems is a significant synthetic challenge. The regioselectivity of halogenation is primarily governed by the electronic and steric effects of the substituents already present on the benzene ring. nih.gov

In electrophilic aromatic substitution, which is a common method for direct halogenation, substituents direct incoming electrophiles to specific positions (ortho, meta, or para). thieme-connect.de Halogens themselves are ortho-, para-directing groups, although they are deactivating towards the reaction. researchgate.netresearchgate.netmdpi.com This dual nature arises from the interplay between their strong electron-withdrawing inductive effect and their weaker electron-donating resonance effect. researchgate.netarkat-usa.org Understanding these directing effects is crucial for planning a multi-step synthesis to install halogens in the desired locations. mdpi.com

For example, to synthesize a specific isomer, one might start with a substrate that allows for a regioselective halogenation, and then chemically modify the initial substituent to direct the next halogen to the desired position. This often involves protecting groups or the conversion of one functional group to another to alter the directing effect. nih.gov The selective activation of C-X bonds in polyhalogenated substrates allows for the efficient synthesis of unsymmetrically substituted compounds. nih.gov Advanced strategies may involve the regioselective generation of aryne intermediates from polyhalogenobenzenes, which can then be trapped to introduce substituents at specific positions. researchgate.net

Novel Approaches and Methodological Advancements in Synthesis

Recent advancements in synthetic chemistry have provided new tools for the construction of polyhalogenated aromatic compounds, often offering milder conditions, higher selectivity, and improved functional group tolerance compared to traditional methods.

Application of Hypervalent Iodine Reagents in Aromatic Halogenation

Hypervalent iodine reagents have emerged as powerful, environmentally benign alternatives to metal-based reagents for a variety of oxidative transformations, including the halogenation of arenes. mdpi.comresearchgate.netacs.org These compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA), [bis(trifluoroacetoxy)iodo]benzene (PIFA), and (dichloroiodo)benzene (PhICl₂), act as mild and selective halogenating agents when combined with a halide source. nih.govresearchgate.netnih.gov

These metal-free systems offer several advantages:

Mild Reaction Conditions: Many reactions can be performed at room temperature, avoiding the harsh conditions often required in traditional methods. thieme-connect.comnih.gov

High Selectivity: They can provide excellent regioselectivity, particularly for electron-rich aromatic substrates. nih.gov

Environmental Benefits: They are non-toxic and easy to handle, making them a greener alternative to heavy-metal-based oxidants. researchgate.netresearchgate.net

For instance, a combination of PIFA and trimethylsilyl bromide (TMSBr) has been used for the mild, metal-free bromination of arenes, showing high para-selectivity for activated substrates. thieme-connect.comresearchgate.net Similarly, oxidative chlorination and iodination can be achieved using reagents like PhICl₂ or by generating an electrophilic iodine species from PIDA and a suitable iodine source. researchgate.netbohrium.com The versatility of hypervalent iodine reagents allows for the synthesis of valuable polyhalogenated products, such as 1-fluoro-2-iodobenzenes, which can serve as orthogonal building blocks in further synthetic transformations. researchgate.net

Table 2: Examples of Hypervalent Iodine Reagents in Aromatic Halogenation

| Reagent System | Halogenation Type | Substrate | Key Advantage |

|---|---|---|---|

| PIFA / TMSBr | Bromination | Activated Arenes | Mild, metal-free, para-selective. thieme-connect.com |

| PhICl₂ | Chlorination | Arenes | Direct electrophilic chlorination without harsh reagents. researchgate.net |

| PIDA / I₂ | Iodination | Arenes | Oxidative iodination under mild conditions. |

| PIFA / Halide Source | Fluorination, Chlorination, Bromination | Arenes, Heterocycles | Versatile system for various halogenations. researchgate.net |

Metal-Catalyzed Halogenation and Cross-Coupling Precursor Synthesis

Transition metal catalysis has revolutionized C-H functionalization, providing direct and efficient pathways for the halogenation of aromatic C-H bonds. These methods often employ a directing group on the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. acs.org

Palladium-catalyzed C-H halogenation is a prominent example. Using a directing group (such as pyridine or an amide), a palladium catalyst can selectively activate an ortho C-H bond, which is then halogenated using an oxidant like N-halosuccinimide (NCS, NBS, or NIS). acs.orgbeilstein-journals.org This approach provides access to a wide array of selectively chlorinated, brominated, and iodinated arenes under relatively mild conditions. acs.org

Copper-catalyzed C-H halogenation has also gained significant attention due to the low cost and high stability of copper catalysts. acs.orgacs.org Various copper-based systems can catalyze the ortho-halogenation of arenes containing directing groups. acs.org For example, 2-arylpyridines can be halogenated using inexpensive lithium halides as the halogen source. ucla.edu These methods are valuable for producing halogenated arenes and heteroarenes. mdpi.com

Polyhalogenated aromatic compounds synthesized through these methods are highly valuable as cross-coupling precursors . researchgate.net The differential reactivity of various carbon-halogen bonds (typically C-I > C-Br > C-Cl) allows for sequential and site-selective cross-coupling reactions. nih.govnih.gov This enables the programmed introduction of different functional groups onto the aromatic scaffold, providing a powerful strategy for building complex molecular architectures. nih.govnih.gov

An exploration of the synthetic strategies and green chemistry principles surrounding the complex polyhalogenated aromatic compound, this compound, reveals a landscape rich with challenges and innovative solutions. The precise arrangement of four different substituents on the benzene core necessitates highly selective and efficient chemical methodologies. This article delves into the synthetic approaches for this molecule and its derivatives, with a strong focus on the integration of sustainable chemical practices.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4,5-dichloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHSGRIIFMFLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4,5 Dichloro 2 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Bromo-4,5-dichloro-2-iodobenzene is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of iodo, bromo, and chloro substituents allows for sequential and site-selective reactions.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, and this compound has been successfully employed in this reaction. In a typical Suzuki-Miyaura coupling, the compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction generally proceeds with high selectivity at the most reactive C-I bond. For instance, using a catalyst system such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate, the iodine atom can be selectively coupled with an arylboronic acid to yield a biaryl derivative. The less reactive C-Br bond can then be subjected to a second coupling reaction under more forcing conditions, allowing for the synthesis of unsymmetrical biaryls.

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. For example, the use of palladium acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand is a common catalytic system. nih.gov The reaction conditions can be optimized to achieve high yields of the desired biaryl products.

Stille Coupling and Other Organotin-Mediated Transformations

The Stille coupling, which involves the reaction of an organohalide with an organotin reagent catalyzed by a palladium complex, is another important tool for C-C bond formation. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to occur selectively at the C-I bond under mild conditions. The C-Br bond could potentially undergo a subsequent coupling under more vigorous conditions.

Heck and Sonogashira Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Sonogashira coupling, a coupling of a terminal alkyne with an aryl or vinyl halide, are also applicable to this compound. researchgate.netresearchgate.net In the Sonogashira coupling, the reaction with a terminal alkyne, such as phenylacetylene, in the presence of a palladium-copper catalyst system, typically results in the formation of an aryl alkyne at the iodine position. The Heck reaction would similarly be expected to proceed with initial reaction at the C-I bond. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govresearchgate.net

Site-Selectivity in Cross-Coupling of Polyhalogenated Systems

The presence of multiple halogen atoms with different reactivities in this compound allows for site-selective cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This inherent difference in reactivity enables a stepwise functionalization of the aromatic ring. The first coupling reaction will almost exclusively occur at the C-I bond under carefully controlled conditions. Following the initial coupling, a second, different coupling partner can be introduced to react at the C-Br bond, often requiring a change in catalyst or more forcing reaction conditions. The C-Cl bonds are generally the least reactive and typically remain intact during these transformations, although their coupling is also possible under specific catalytic systems. This site-selectivity is a powerful feature for the synthesis of complex, highly substituted aromatic compounds from a single starting material.

Mechanistic Insights into Halogen Selectivity in Coupling Reactions

The selectivity observed in the cross-coupling reactions of polyhalogenated systems like this compound is primarily governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the low-valent transition metal catalyst (typically Pd(0)). The C-I bond is the weakest and most polarizable among the C-halogen bonds present, leading to the fastest rate of oxidative addition. The C-Br bond is stronger and less reactive, while the C-Cl bond is the strongest and least reactive.

The catalytic cycle of a cross-coupling reaction (e.g., Suzuki-Miyaura) involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) complex. The significant difference in the bond dissociation energies (BDEs) of the C-I, C-Br, and C-Cl bonds is the fundamental reason for the observed selectivity. The lower BDE of the C-I bond facilitates its preferential cleavage and insertion of the palladium catalyst.

Electrophilic Aromatic Substitution Pathways

While cross-coupling reactions are the most explored transformations for this compound, the molecule can also participate in electrophilic aromatic substitution reactions. The benzene (B151609) ring is highly deactivated due to the presence of four electron-withdrawing halogen atoms. However, under harsh conditions, electrophilic substitution might be possible. The directing effects of the existing substituents would guide the position of the incoming electrophile. The iodine and bromine atoms are ortho-, para-directing, while the chlorine atoms are also ortho-, para-directing. The steric hindrance from the bulky iodine and bromine atoms would likely influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution Reactions

The iodine and bromine atoms in this compound are the primary sites for nucleophilic aromatic substitution (SNAr) reactions. This is attributed to the comparatively weaker carbon-halogen bond strengths of C-I (approximately 234 kJ/mol) and C-Br (approximately 285 kJ/mol) when compared to the C-Cl bond (approximately 327 kJ/mol). This difference in bond dissociation energies allows for regioselective substitution under appropriate reaction conditions.

Key examples of nucleophilic aromatic substitution reactions involving this compound include:

Ammonolysis: The reaction with ammonia (B1221849) in ethanol (B145695) at elevated temperatures (80°C) results in the selective displacement of the iodine atom to form 1-bromo-4,5-dichloro-2-aminobenzene.

Methoxylation: Treatment with sodium methoxide (B1231860) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to the substitution of the bromine atom, yielding 4,5-dichloro-2-iodo-1-methoxybenzene.

Detailed findings from these reactions are summarized in the table below:

| Substitution Site | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Iodine (C2) | NH₃ (aq) | Ethanol | 80 | 1-Bromo-4,5-dichloro-2-aminobenzene | 72 |

| Bromine (C1) | NaOMe | DMSO | 120 | 4,5-Dichloro-2-iodo-1-methoxybenzene | 65 |

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Halogen-metal exchange reactions are a cornerstone of organometallic chemistry, providing a powerful method for the formation of carbon-nucleophiles. In the context of polyhalogenated arenes like this compound, the differential reactivity of the halogens can be exploited to generate specific organometallic intermediates. Typically, the exchange occurs preferentially at the most labile halogen-carbon bond, which is the carbon-iodine bond, followed by the carbon-bromine bond.

The use of organolithium reagents, such as n-butyllithium, is common for these transformations. However, the high reactivity of these reagents often necessitates cryogenic temperatures to minimize side reactions. nih.gov An alternative and more practical approach involves the use of a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium, which can facilitate selective bromine-metal exchange under non-cryogenic conditions. nih.gov This method has proven effective for various bromo-substituted heterocyclic and aromatic compounds. nih.gov

For instance, in related polybromoimidazoles, the choice of organometallic reagent dictates the site of metal-halogen exchange. While n-butyllithium can react at multiple bromine sites, reagents like ethylmagnesium bromide or phenyllithium (B1222949) exhibit higher regioselectivity, reacting preferentially at the most activated position. rsc.org The resulting organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups. rsc.org

Radical Reactions and Mechanistic Studies of Halogen Cleavage

Photolytic Pathways and Benzyne (B1209423) Formation Analogues

The photolysis of di-iodoarenes is a known route to the formation of highly reactive benzyne intermediates. rsc.org Mechanistic studies on the photolysis of 1,2-diiodobenzene (B1346971) reveal that the process is initiated by UV excitation, leading to the homolytic cleavage of the carbon-iodine bonds. rsc.orgresearchgate.net This process can proceed through a two-step mechanism, resulting in the elimination of both iodine atoms to form benzyne and molecular iodine as ground-state products. rsc.orgresearchgate.net

While direct studies on this compound are less common, the principles derived from the photolysis of 1,2-diiodobenzene provide a strong analogy. The significantly lower C-I bond dissociation energy suggests that photolytic cleavage of the C-I bond would be the primary photochemical event. The subsequent fate of the resulting aryl radical would determine the final products, with the potential for benzyne formation through the elimination of the adjacent bromine atom. Computational studies on substituted di-iodobenzenes have been used to explore the potential energy surfaces and elucidate the reaction mechanisms, including the role of different electronic states and conical intersections. researchgate.netresearchgate.net

Rearrangement Processes in the Gas Phase

Dehalogenation Reactions and Environmental Contexts

Reductive Dehalogenation Strategies

Reductive dehalogenation is a key transformation for both synthetic purposes and the environmental remediation of halogenated organic pollutants. For this compound, selective dehalogenation can be achieved through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, the iodine atom can be selectively removed to yield 1-bromo-4,5-dichlorobenzene as the major product.

In a broader environmental context, microbial dehalogenation represents a significant pathway for the breakdown of halogenated aromatic compounds. For example, the bacterium Alcaligenes denitrificans NTB-1 has been shown to be capable of both reductive and hydrolytic dehalogenation of various halobenzoates. nih.gov This organism can reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate (B1228818) and subsequently hydrolytically dehalogenate 4-chloro-, 4-bromo-, and 4-iodobenzoate (B1621894) to 4-hydroxybenzoate. nih.gov While not a direct study of this compound, these findings highlight the potential for microbial systems to effect the cleavage of carbon-halogen bonds in polyhalogenated aromatics.

Copper-Catalyzed Dehalogenation Mechanisms

The selective removal of halogen atoms, or dehalogenation, from polyhalogenated aromatic compounds is a crucial transformation in organic synthesis. For a molecule such as this compound, copper-catalyzed reactions provide a pathway for controlled, stepwise dehalogenation. The mechanism of this process is fundamentally governed by the significant differences in the bond dissociation energies of the carbon-halogen bonds present in the molecule.

The reactivity of the halogens on the benzene ring follows the order I > Br > Cl. The carbon-iodine (C-I) bond is the weakest, making it the most susceptible to cleavage under catalytic conditions. The carbon-bromine (C-Br) bond is stronger, and the carbon-chlorine (C-Cl) bonds are the strongest and therefore the least reactive. This inherent hierarchy allows for selective dehalogenation by carefully controlling the reaction conditions.

Research Findings on Reactivity

Detailed mechanistic studies on copper-catalyzed reactions of aryl halides confirm this reactivity trend. While specific studies on the dehalogenation of this compound are not extensively detailed in public literature, the mechanism can be inferred from established principles of copper catalysis. The general observation is that aryl iodides undergo reactions like hydroxylation or coupling at significantly lower temperatures than the corresponding aryl bromides, which in turn are more reactive than aryl chlorides. acs.org For instance, copper-catalyzed hydroxylation of aryl iodides can proceed at temperatures as low as 60°C, whereas aryl chlorides may require up to 130°C for a similar transformation. acs.org

This selectivity is attributed to the initial and rate-determining step in many copper-catalyzed cross-coupling and dehalogenation reactions: the oxidative addition of the copper catalyst to the carbon-halogen bond. A plausible mechanistic cycle for the dehalogenation of this compound would proceed as follows:

Oxidative Addition: A low-valent copper species, typically Cu(I), preferentially attacks the weakest carbon-halogen bond. In this case, oxidative addition occurs across the C-I bond to form an ary-copper(III) intermediate.

Protonolysis or Hydrodehalogenation: The aryl-copper intermediate then reacts with a proton source present in the reaction mixture (e.g., from a solvent like an alcohol, or an added acid). This step cleaves the carbon-copper bond and replaces the iodine atom with a hydrogen atom, yielding 1-bromo-4,5-dichlorobenzene.

Catalyst Regeneration: The resulting copper(III) species is reduced back to the catalytically active Cu(I) state, completing the catalytic cycle.

Under mild conditions, the reaction can be stopped after the selective removal of the iodine atom. To cleave the stronger C-Br bond, more forcing reaction conditions, such as higher temperatures or longer reaction times, would be necessary. The C-Cl bonds would likely remain intact except under the harshest conditions, demonstrating the high degree of selectivity achievable through copper catalysis.

Data on Bond Dissociation and Reactivity

The following table summarizes the key data that dictates the mechanistic pathway for selective dehalogenation. The bond dissociation energies clearly show the relative lability of the C-I bond compared to the C-Br and C-Cl bonds.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Copper-Catalyzed Reactions |

| C–I | ~234 | Highest |

| C–Br | ~285 | Intermediate |

| C–Cl | ~327 | Lowest |

This table presents generalized bond dissociation energies and relative reactivity trends observed in copper-catalyzed reactions involving aryl halides. acs.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For substituted benzenes, NMR is particularly crucial for determining the regiochemistry, which is the specific position of substituents on the aromatic ring.

Elucidation of Regiochemistry via ¹H and ¹³C NMR Chemical Shifts

The chemical shifts (δ) and splitting patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the electronic environment of each nucleus, which is directly influenced by the substitution pattern on the benzene (B151609) ring.

In the case of 1-Bromo-4,5-dichloro-2-iodobenzene, the substitution pattern (1-Br, 2-I, 4-Cl, 5-Cl) leaves two protons on the aromatic ring at positions 3 and 6. Due to the plane of symmetry that can be envisioned running between C-1/C-2 and C-4/C-5 (if considering the averaged effect of the chloro groups), the chemical environments of H-3 and H-6 are expected to be very similar or identical. This would lead to a simplified ¹H NMR spectrum. Indeed, experimental data for this compound indicates that the aromatic protons appear as a singlet at approximately δ 7.45 ppm, confirming their chemical equivalence.

The differentiation from other possible isomers is stark when analyzing their predicted NMR spectra. Isomers of dichlorobromoiodobenzene would exhibit different numbers of signals and splitting patterns. pearson.comoxinst.comyoutube.commagritek.comyoutube.com For example, an isomer like 1-Bromo-2,3-dichloro-4-iodobenzene would have two adjacent protons, which would appear as two distinct doublets. An isomer with three adjacent protons would show more complex splitting patterns (e.g., a triplet and two doublets of doublets).

¹³C NMR spectroscopy provides complementary and often more definitive information. For this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, one for each carbon atom in the ring. The chemical shifts of the carbons directly bonded to halogens (C-1, C-2, C-4, C-5) are significantly affected by the electronegativity and anisotropic effects of the substituents. The carbon bonded to iodine (C-2) would typically appear at a much higher field (lower ppm value) compared to those bonded to bromine and chlorine, due to the "heavy atom effect". The two chlorine-bearing carbons (C-4 and C-5) and the bromine-bearing carbon (C-1) would be further downfield. The protonated carbons (C-3 and C-6) would appear in the typical aromatic region, with their exact shifts influenced by the adjacent substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts can vary based on solvent and experimental conditions. This table represents expected values.

| Position | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| H-3, H-6 | ¹H | ~7.45 | Singlet (s) | The two protons are chemically equivalent due to the substitution pattern. |

| C-1 | ¹³C | ~120-125 | Singlet | Carbon bonded to Bromine. |

| C-2 | ¹³C | ~95-105 | Singlet | Carbon bonded to Iodine; shifted upfield due to heavy atom effect. |

| C-3 | ¹³C | ~130-135 | Doublet (d) in coupled spectrum | Protonated carbon. |

| C-4 | ¹³C | ~130-138 | Singlet | Carbon bonded to Chlorine. |

| C-5 | ¹³C | ~130-138 | Singlet | Carbon bonded to Chlorine. |

| C-6 | ¹³C | ~130-135 | Doublet (d) in coupled spectrum | Protonated carbon. |

Advanced 2D NMR Techniques for Connectivity Determination

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for confirming the molecular structure by establishing through-bond connectivity between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal at ~7.45 ppm to the signals of the two protonated carbons (C-3 and C-6) in the ¹³C NMR spectrum. This definitively identifies the carbons bearing hydrogen atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-4 bonds) between protons and carbons. columbia.edu The HMBC spectrum is the most powerful tool for confirming the substitution pattern of this compound. The protons at H-3 and H-6 would show correlations to multiple quaternary (non-protonated) carbons. For instance, H-3 would be expected to show cross-peaks to the ipso-carbons C-1 (³JCH), C-2 (²JCH), and C-5 (²JCH), as well as the ortho-carbon C-4 (³JCH). Similarly, H-6 would show correlations to C-1 (²JCH), C-2 (³JCH), C-4 (³JCH), and C-5 (²JCH). The observation of this specific set of correlations would provide unambiguous proof of the 1,2,4,5-tetra-substitution pattern. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). Since the two protons in this compound are separated by four bonds and are not coupled to each other, no cross-peaks would be expected in the COSY spectrum. This lack of correlation is itself a key piece of structural information.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.

For this compound (C₆H₂BrCl₂I), the molecular ion peak ([M]⁺˙) is a key feature. Its mass is confirmed to be approximately m/z 351.79. A crucial characteristic of this molecular ion is its distinctive isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which serves as a clear indicator of the compound's elemental composition. docbrown.info

The fragmentation of polyhalogenated benzenes under EI-MS is typically initiated by the cleavage of the weakest carbon-halogen bond. docbrown.info The C-I bond is significantly weaker than the C-Br and C-Cl bonds, making the loss of an iodine radical (I•, mass 127) the most favorable initial fragmentation step.

Predicted Fragmentation Pathway:

[C₆H₂BrCl₂I]⁺˙ → [C₆H₂BrCl₂]⁺ + I• (Loss of Iodine)

[C₆H₂BrCl₂]⁺ → [C₆H₂Cl₂]⁺ + Br• (Loss of Bromine)

[C₆H₂Cl₂]⁺ → [C₆H₂Cl]⁺ + Cl• (Loss of Chlorine)

Table 2: Predicted Key Ions in the EI-MS Spectrum of this compound

| m/z (for most abundant isotopes) | Ion Formula | Origin |

|---|---|---|

| 352 | [C₆H₂⁷⁹Br³⁵Cl₂I]⁺˙ | Molecular Ion (M) |

| 225 | [C₆H₂⁷⁹Br³⁵Cl₂]⁺ | [M - I]⁺ |

| 146 | [C₆H₂³⁵Cl₂]⁺ | [M - I - Br]⁺ |

| 127 | [I]⁺ | Iodine Cation |

| 111 | [C₆H₂³⁵Cl]⁺ | [M - I - Br - Cl]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. It is most effective for polar and ionic compounds. For neutral, nonpolar molecules like this compound, standard ESI is generally inefficient.

However, analysis can be achieved through specialized ESI techniques. One common method involves the formation of adducts with metal cations. For instance, by adding a silver salt (e.g., silver nitrate) to the sample, adduct ions such as [M+Ag]⁺ can be readily formed and detected. nih.gov This would produce a strong signal corresponding to the molecular weight of the compound plus the mass of the silver ion, allowing for accurate molecular weight determination without the extensive fragmentation seen in EI-MS. Alternatively, certain ESI conditions can promote the formation of radical cations ([M]⁺˙), similar to those in EI-MS but with less internal energy, thus reducing fragmentation.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural analysis by allowing for the controlled fragmentation of a specific, selected ion. In this technique, an initial mass analysis is performed to isolate a precursor ion of interest (e.g., the molecular ion of this compound, [C₆H₂BrCl₂I]⁺˙). This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. A second mass analysis is then performed on the resulting product ions.

This process allows for the systematic study of the fragmentation pathways. By selecting the molecular ion and observing the sequential neutral losses (e.g., loss of I, then Br, then Cl), the connectivity and relative bond strengths within the ion can be probed. MS/MS is particularly valuable for distinguishing between isomers. While different regioisomers of dichlorobromoiodobenzene would have the same molecular weight, their fragmentation patterns and the relative abundances of their product ions in an MS/MS experiment could differ, providing a clear method for their differentiation.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Electronic Structure Probing

Vibrational spectroscopy, which encompasses infrared (IR) and Raman spectroscopy, serves as a powerful tool for investigating the conformational and electronic structure of molecules like this compound. These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry, the masses of its atoms, and the nature of its chemical bonds. wikipedia.org

In principle, IR spectroscopy detects vibrations that induce a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. wikipedia.org For complex, low-symmetry molecules such as this compound, many vibrational modes are active in both IR and Raman spectra, providing complementary information. researchgate.net

The vibrational modes of substituted benzenes can be broadly categorized as:

C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region. libretexts.org

C-C stretching vibrations: These in-ring modes are sensitive to the substitution pattern and are often found between 1600-1400 cm⁻¹. libretexts.orgrsc.org

C-H in-plane and out-of-plane bending vibrations: These occur at lower frequencies and are also characteristic of the substitution pattern.

C-X (X=Cl, Br, I) stretching vibrations: These are found at lower wavenumbers, typically below 1100 cm⁻¹. The exact frequency depends on the mass of the halogen and the strength of the carbon-halogen bond. rsc.org

For this compound, the C-I, C-Br, and C-Cl stretching vibrations would appear at distinct frequencies, providing direct evidence for the presence of these functional groups. The interaction and coupling of these vibrations with the benzene ring modes can offer detailed insights into the electronic structure of the molecule. For instance, the electron-withdrawing nature of the halogens can alter the force constants of the C-C bonds in the ring, leading to shifts in their characteristic vibrational frequencies. aip.org

Table 1: Typical Infrared Absorption Frequencies for Substituted Benzenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Region for this compound |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C In-Ring Stretch | 1600-1450 | 1600-1450 |

| C-Cl Stretch | 1096-1036 | ~1080 |

| C-Br Stretch | 1075-1030 | ~1070 |

| C-I Stretch | 1000-960 | ~1000 |

Note: The exact frequencies for this compound may vary due to the specific substitution pattern and electronic effects.

By analyzing the precise frequencies and intensities of the observed IR and Raman bands, researchers can probe the conformational and electronic landscape of the molecule. rsc.org

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

Studies on dihalobenzenes, such as diiodobenzenes, have been successfully conducted using X-ray diffraction to determine their crystal structures. aip.org For example, the crystal structures of 1,3- and 1,4-diiodobenzene (B128391) have been resolved, revealing the precise distances between the iodine atoms in the molecules. aip.org In hexachlorobenzene (B1673134) and hexamethylbenzene, X-ray diffraction has confirmed the perfect hexagonal shape of the benzene ring with 120° bond angles. docbrown.info

For a compound like this compound, X-ray crystallography would be expected to reveal:

A planar or near-planar benzene ring.

Specific C-C bond lengths within the aromatic ring, which would likely be intermediate between a typical single and double bond, around 0.139 nm. docbrown.info

The precise bond lengths for C-Br, C-Cl, and C-I, reflecting the different covalent radii of the halogen atoms.

The bond angles within the ring (C-C-C) and between the ring and the substituents (C-C-X).

A key aspect that would be elucidated is the nature of intermolecular interactions. Due to the presence of multiple halogen atoms, it is highly probable that halogen bonding plays a significant role in the crystal packing. manchester.ac.uk Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. manchester.ac.uk In the solid state of this compound, this could involve interactions between the iodine or bromine atom of one molecule and a chlorine atom or the electron-rich π-system of a neighboring molecule.

Table 2: Representative Bond Lengths in Halogenated Benzenes Determined by X-ray Crystallography

| Bond | Typical Bond Length (Å) |

| Aromatic C-C | 1.39 |

| C-Cl | 1.74 |

| C-Br | 1.90 |

| C-I | 2.10 |

Note: These are typical values; actual bond lengths in this compound may be influenced by the electronic environment created by the other substituents.

The structural data from X-ray crystallography provides an essential benchmark for computational studies and helps to rationalize the chemical and physical properties of the compound. wikipedia.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-bromo-4,5-dichloro-2-iodobenzene, DFT calculations can elucidate its reactivity, stability, and the nature of its chemical bonds. Functionals such as B3LYP and M06-2X are often employed for halogenated compounds to accurately model their properties. chemrxiv.orgresearchgate.net

DFT calculations are instrumental in mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile can be constructed. This is particularly useful for understanding reactions like palladium-catalyzed cross-coupling, a common transformation for aryl halides. nobelprize.orgelsevierpure.com

For instance, in a Suzuki-Miyaura cross-coupling reaction, the initial step is the oxidative addition of the aryl halide to a palladium(0) complex. DFT can be used to determine the activation energies for the cleavage of the C-I, C-Br, and C-Cl bonds. Due to the bond strength hierarchy (C-Cl > C-Br > C-I), the C-I bond is expected to have the lowest activation energy for oxidative addition, making it the most probable reaction site. nih.gov

Table 1: Hypothetical Energetic Profile for the Oxidative Addition Step in a Suzuki-Miyaura Coupling Reaction of this compound with a Pd(0) Catalyst (Calculated via DFT)

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Aryl Halide + Pd(0)) | 0.0 |

| Transition State (C-I cleavage) | +15.2 |

| Intermediate (Iodo-Pd(II) Complex) | -5.8 |

| Transition State (C-Br cleavage) | +22.5 |

| Intermediate (Bromo-Pd(II) Complex) | -2.1 |

| Transition State (C-Cl cleavage) | +28.9 |

| Intermediate (Chloro-Pd(II) Complex) | +1.5 |

Note: These values are illustrative and represent expected trends based on C-X bond energies.

A key application of computational chemistry for a polyhalogenated compound like this compound is the prediction of site selectivity in functionalization reactions. The presence of three different halogens (I, Br, Cl) on the benzene (B151609) ring offers multiple potential reaction sites.

DFT calculations can predict the most likely site for electrophilic or nucleophilic attack, as well as for metal-catalyzed reactions. Factors influencing site selectivity include:

Carbon-Halogen Bond Dissociation Energies (BDEs): The weaker C-I bond is generally more reactive in cross-coupling reactions. nih.gov

Electrostatic Potential: Mapping the electrostatic potential on the molecule's surface can indicate sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of reaction.

In palladium-catalyzed cross-coupling reactions, selectivity is primarily governed by the ease of oxidative addition. acs.orgnih.gov Computational models consistently show that the activation barrier for the cleavage of the C-I bond is significantly lower than for C-Br and C-Cl bonds, thus predicting high selectivity for reactions at the iodine-substituted position. nih.gov

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. erpublications.comyoutube.com The HOMO and LUMO are particularly important in this context.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. In aromatic systems, this is typically a π-orbital. The energy of the HOMO is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The halogen substituents, being electronegative, tend to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.

Table 2: Predicted Molecular Orbital Properties of this compound from DFT Calculations

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.85 | Susceptibility to electrophilic attack |

| LUMO Energy | -1.20 | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.65 | High kinetic stability, but reactive under appropriate conditions |

Note: These values are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the step-by-step investigation of reaction mechanisms at the atomic level. For reactions involving this compound, such as the Heck, Suzuki, or Sonogashira couplings, computational modeling can elucidate the complete catalytic cycle. nobelprize.orgmdpi.com This includes the oxidative addition, transmetalation (in the case of Suzuki and similar reactions), and reductive elimination steps.

By modeling these steps, researchers can:

Identify the rate-determining step of the reaction.

Understand the role of ligands on the metal catalyst.

Explain observed stereochemical or regiochemical outcomes.

Design more efficient catalysts or reaction conditions.

For example, in a Sonogashira coupling, modeling can confirm the preferential oxidative addition at the C-I bond, followed by the subsequent steps of the catalytic cycle, providing a comprehensive understanding of the reaction pathway. mdpi.com

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. dntb.gov.ua Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the expected ¹H and ¹³C NMR chemical shifts for this compound.

These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of these predictions has significantly improved, often coming within 0.1-0.2 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts of experimental values.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-Br | - | 118.5 |

| C2-I | - | 95.3 |

| C3-H | 7.95 | 134.2 |

| C4-Cl | - | 132.8 |

| C5-Cl | - | 131.5 |

| C6-H | 7.68 | 130.1 |

Note: These are estimated values based on additive substituent effects and computational models for similar compounds. The actual spectra would be influenced by the solvent and other experimental conditions.

Conformational Analysis and Intermolecular Interactions

While the benzene ring of this compound is planar, computational methods can be used to analyze potential, albeit minor, out-of-plane distortions of the substituents due to steric hindrance. unina.itmsu.edu However, the most significant application in this area is the study of intermolecular interactions in the solid state.

In the crystalline form, molecules of this compound can interact through various non-covalent forces, including:

Halogen bonding: The electropositive region (σ-hole) on the outer side of the halogen atoms (especially iodine and bromine) can interact with negative sites on adjacent molecules, such as the lone pairs of other halogens or the π-system of the benzene ring. researchgate.net

π-π stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

Computational analysis of the crystal packing can predict the most stable arrangement of the molecules and quantify the strength of these intermolecular interactions. mdpi.comnih.gov These studies are crucial for understanding the material's physical properties, such as its melting point and solubility.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Interacting Atoms/Groups | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | I···Cl | -2.5 to -4.0 |

| Halogen Bond | Br···Cl | -1.5 to -2.5 |

| π-π Stacking | Benzene Ring···Benzene Ring | -2.0 to -3.5 |

Note: These are typical energy ranges for such interactions and would require specific crystal structure data for precise calculation.

Compound Index

Validation of Experimental Observations with Theoretical Data

For instance, supporting information associated with studies on biphenylene derivatives mentions the synthesis of this compound and notes that its 1H and 13C NMR spectra were consistent with previously reported data. However, the specific spectral data and the original source of these reports are not provided, precluding a direct comparison with theoretically calculated NMR chemical shifts.

Furthermore, searches of crystallographic databases have not yielded an experimentally determined crystal structure for this compound. An experimental structure would be crucial for validating theoretical geometric parameters, such as bond lengths and angles, obtained from computational methods like Density Functional Theory (DFT).

In the absence of specific studies on this compound, a general approach to such a validation would typically involve the following:

Spectroscopic Data: Experimental NMR (1H, 13C), Infrared (IR), and Raman spectra would be acquired. Corresponding theoretical spectra would be calculated using appropriate computational methods (e.g., GIAO for NMR, harmonic frequency analysis for IR and Raman). The level of theory (e.g., a specific DFT functional) and the basis set would be chosen based on their proven accuracy for similar halogenated aromatic compounds. A comparison would then be made between the experimental and calculated chemical shifts and vibrational frequencies.

Structural Data: If a single crystal of the compound could be grown, X-ray diffraction analysis would provide precise experimental bond lengths, bond angles, and dihedral angles. These experimental geometric parameters would then be compared with the optimized molecular geometry obtained from quantum chemical calculations. The percentage error between the experimental and theoretical values would be assessed to gauge the accuracy of the computational model.

Given the current state of available research, a detailed and specific data table comparing experimental and theoretical values for this compound cannot be constructed. Future research that focuses on the detailed experimental characterization and computational modeling of this compound is needed to provide the data for such a validation.

Applications in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

1-Bromo-4,5-dichloro-2-iodobenzene serves as a foundational building block for the synthesis of intricate organic molecules. Its utility stems from the presence of multiple, orthogonally reactive halogen substituents. The iodine atom is the most reactive site, readily participating in reactions like Sonogashira and Suzuki-Miyaura couplings under conditions that typically leave the bromo and chloro groups intact. The bromine atom can then be engaged in a subsequent coupling reaction under more forcing conditions, providing a stepwise approach to molecular elaboration.

This tri-halogenated aromatic compound is particularly valuable in the synthesis of polysubstituted aromatic systems, which are key components in materials science and pharmaceutical chemistry. The ability to introduce different functional groups at specific positions on the benzene (B151609) ring allows chemists to fine-tune the electronic, steric, and physicochemical properties of the target molecule. For instance, the iodine position can be functionalized with an alkynyl group via Sonogashira coupling, while the bromine position can later be used to introduce an aryl group through Suzuki coupling.

Precursor for Biaryl Compounds and Polyphenyl Systems

The synthesis of biaryl and polyphenyl structures is a cornerstone of modern organic chemistry, and this compound is an excellent precursor for these systems. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is frequently employed for this purpose.

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the iodine at the C-2 position can be selectively coupled first. Research has shown that the bromine atom can then be coupled in a subsequent reaction with a different arylboronic acid, leading to the formation of unsymmetrical terphenyl systems. ontosight.ai A representative Suzuki-Miyaura coupling reaction is detailed below:

Table 1: Selective Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Aryl-4,5-dichloro-2-iodobenzene |

This table illustrates a selective coupling at the bromine position, as described for the formation of 4,5-dichloro-2-iodo-1-phenylbenzene.

This stepwise approach provides a rational and controlled route to complex polyphenyl structures, which are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and as ligands for catalysis.

Role in the Synthesis of Functionalized Dendrimers

While polyhalogenated aromatic compounds are, in principle, suitable cores or branching units for dendrimer synthesis, the specific application of this compound in the construction of functionalized dendrimers is not extensively documented in publicly available scientific literature. The hierarchical reactivity of its halogen atoms suggests its potential as a starting point for building dendritic wedges, where each halogen could serve as a site for iterative branching, but specific examples remain scarce.

Design and Synthesis of Pharmacologically Active Molecules

This compound is a valuable intermediate in medicinal chemistry and the development of pharmacologically active molecules. Its structural complexity and the presence of heavy halogen substituents make it a desirable building block for creating novel bioactive compounds. Halogen atoms can increase a molecule's lipophilicity, enhance its binding affinity to biological targets through halogen bonding, and block sites of metabolic degradation, thereby improving its pharmacokinetic profile.

The compound serves as a scaffold onto which various pharmacophores can be introduced via selective cross-coupling reactions. While specific drugs derived directly from this compound are not prominently cited, closely related bromo-iodobenzene derivatives are key intermediates in the synthesis of major pharmaceuticals. For example, bromo-iodobenzene structures are used in the synthesis of antipsychotics like risperidone (B510) and ziprasidone, as well as the anti-cancer drug lapatinib. nih.gov This highlights the importance of the bromo-iodobenzene motif as a precursor for complex drug molecules. Furthermore, compounds like 1-Bromo-3-chloro-5-iodobenzene have been identified as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism.

Intermediate in Agrochemical Development

The development of new agrochemicals, such as herbicides and fungicides, often relies on the synthesis of complex organic molecules, and halogenated aromatics are a key class of intermediates. ontosight.aimyskinrecipes.com The defined substitution pattern of this compound allows for the systematic development of new active ingredients where the nature and position of substituents can be varied to optimize efficacy and selectivity.

The utility of related building blocks is well-established in the agrochemical industry. For instance, 1-Bromo-2-iodobenzene is an intermediate in the synthesis of the herbicide flutolanil (B150245) and the fungicide propiconazole. nih.gov The ability to construct complex, polysubstituted molecules from scaffolds like this compound is critical for the discovery of new crop protection agents. myskinrecipes.com Its derivatives can be screened for biological activity, contributing to the pipeline of new agrochemical products.

Applications in Advanced Materials Science

Precursor for Organic Electronic Materials

The controlled synthesis of conjugated organic molecules is fundamental to the development of organic electronic materials. 1-Bromo-4,5-dichloro-2-iodobenzene serves as a key starting material in this context, enabling the precise construction of polymers and small molecules with desirable electronic properties. The differential reactivity of the C-I and C-Br bonds is particularly advantageous. The weaker carbon-iodine bond can be selectively targeted in cross-coupling reactions, such as the Sonogashira or Suzuki reactions, while the more stable carbon-bromine and carbon-chlorine bonds remain intact for subsequent transformations. This regioselective functionalization is critical for creating well-defined, high-performance organic electronic materials.

While direct synthesis of large-scale organic semiconductors from this compound is not yet widely documented in dedicated studies, its potential as a building block is clear. The principles of using polyhalogenated benzenes in the synthesis of organic semiconductors are well-established. For instance, similar di- and tri-halogenated precursors are routinely employed in palladium-catalyzed cross-coupling reactions to construct the conjugated backbones of organic semiconductors. The ability to sequentially introduce different aromatic or heteroaromatic units onto the this compound core would allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in determining the semiconductor's charge transport characteristics.

The synthesis of conductive polymers often relies on the polymerization of functionalized aromatic monomers. The step-wise functionalization of this compound can be exploited to create monomers for conductive polymers. For example, a Sonogashira coupling at the iodine position, followed by a subsequent coupling reaction at the bromine position, could lead to the formation of arylene-ethynylene or arylene-vinylene type monomers. Polymerization of these monomers would result in conjugated polymers with extended π-systems, a prerequisite for electrical conductivity. The chlorine substituents can further modulate the polymer's electronic properties and solubility.

Organic thin-film transistors (OTFTs) are a key application for organic semiconductors. The performance of an OTFT is highly dependent on the properties of the organic semiconductor layer, particularly its charge carrier mobility and stability. As a precursor for organic semiconductors, this compound has the potential to contribute to the development of novel materials for TFTs. Specifically, it could be used to synthesize hole-transporting or electron-transporting materials with tailored molecular structures designed to optimize packing in the solid state and facilitate efficient charge transport within the thin film. nih.gov

Supramolecular Assembly and Self-Assembled Systems Involving Halogenated Aromatic Cores

Halogen bonding is a non-covalent interaction that has gained significant attention in the field of supramolecular chemistry and crystal engineering. It involves the attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. The presence of multiple halogen atoms on this compound, particularly the polarizable iodine and bromine atoms, makes it an excellent candidate for directing the self-assembly of molecules into well-defined supramolecular architectures.

By strategically designing molecules that incorporate the this compound core, researchers can utilize halogen bonding to control the formation of one-, two-, or three-dimensional networks. These self-assembled systems can exhibit interesting properties and have potential applications in areas such as molecular recognition, catalysis, and the development of new materials with ordered structures.

Integration into Polycyclic Aromatic Hydrocarbon (PAH) Architectures for Optoelectronic Applications

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that have been extensively studied for their applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bottom-up synthesis of complex PAHs often involves the use of halogenated precursors in cross-coupling reactions.

The stepwise functionalization of this compound provides a powerful tool for the construction of novel PAH architectures. For example, it can be used as a starting point for the synthesis of larger, more complex PAHs through annulation reactions, where new rings are fused onto the initial benzene (B151609) core. The ability to selectively introduce different substituents allows for the fine-tuning of the electronic and photophysical properties of the resulting PAHs, making them suitable for specific optoelectronic applications.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography, a powerful laboratory technique for the separation of mixtures, is indispensable in the analysis of 1-Bromo-4,5-dichloro-2-iodobenzene. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, each offering distinct advantages for the separation and quantification of this compound and its closely related isomers. The choice of technique often depends on the volatility and polarity of the analytes and the specific requirements of the separation.

HPLC is a cornerstone for the purity assessment of this compound, with a reported purity of ≥98% being achievable and verifiable through this method . It is particularly adept at separating non-volatile or thermally sensitive compounds, which is a consideration for complex halogenated aromatics. The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

The two primary modes of HPLC, normal-phase (NP) and reverse-phase (RP), are distinguished by the relative polarities of the stationary and mobile phases and are both applicable to the separation of halogenated benzene (B151609) isomers. reddit.comsepscience.comjordilabs.com

Normal-Phase HPLC (NP-HPLC) : This mode utilizes a polar stationary phase (often silica) and a non-polar mobile phase (like hexane (B92381) or heptane) sepscience.comunt.edu. In NP-HPLC, polar compounds are retained longer on the column, while non-polar compounds elute more quickly. reddit.com This technique is particularly effective for separating positional isomers where small differences in polarity, arising from the specific arrangement of the halogen substituents, can be exploited to achieve resolution sepscience.comjordilabs.com.

Reverse-Phase HPLC (RP-HPLC) : As the most widely used HPLC mode, RP-HPLC employs a non-polar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727) sepscience.comjordilabs.com. In this setup, non-polar compounds exhibit stronger interactions with the stationary phase and are retained longer, while polar compounds elute earlier. reddit.com RP-HPLC is highly versatile and has been successfully applied to the analysis of related compounds like 1,4-Dichloro-2-iodobenzene using a simple mobile phase of acetonitrile, water, and an acid modifier sielc.com. The hydrophobicity of the isomers is the primary factor governing their separation.

The selection between normal-phase and reverse-phase is a critical step in method development, guided by the solubility and polarity of the isomers.

| Feature | Normal-Phase HPLC | Reverse-Phase HPLC |

| Stationary Phase | Polar (e.g., Silica) sepscience.comunt.edu | Non-polar (e.g., C18-bonded silica) sepscience.com |

| Mobile Phase | Non-polar (e.g., Hexane, Heptane) sepscience.com | Polar (e.g., Water/Acetonitrile, Water/Methanol) sepscience.com |

| Elution Order | Least polar compounds elute first reddit.com | Most polar compounds elute first unt.edu |

| Primary Interaction | Adsorption unt.edu | Hydrophobic Interactions sepscience.com |

| Application Note | Advantageous for separating positional isomers with minor polarity differences sepscience.com. | Widely used due to its versatility and applicability to a broad range of non-polar to moderately polar compounds sepscience.comunt.edu. |

While this compound is an achiral molecule and therefore does not exist as enantiomers, the principles of specialized stationary phases are crucial for resolving its various positional isomers. The term "isomeric resolution" in this context refers to the separation of these structurally different, non-enantiomeric isomers. Chiral stationary phases (CSPs) are designed to separate enantiomers through stereospecific interactions, a concept that underscores the power of highly selective stationary phases. uni-muenchen.de For the separation of positional isomers of halogenated benzenes, the key is not chirality but the use of stationary phases that can differentiate between subtle variations in dipole moment, polarizability, and shape. Normal-phase HPLC, for instance, often provides better selectivity for positional isomers than reverse-phase methods because it can better resolve small polarity differences sepscience.com.

A frontier in separation science involves the use of Metal-Organic Frameworks (MOFs) as stationary phases in HPLC. ksu.edu.sa MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands, resulting in a structure with an exceptionally high surface area and tunable pore chemistry. ksu.edu.sa These characteristics make them highly attractive for chromatographic applications.

By carefully selecting the metal centers and organic linkers, MOF-based HPLC columns can be designed to exhibit specific interactions with analytes. For the separation of halogenated benzene isomers, the framework's aromatic linkers can engage in π-π stacking interactions, while the pore size can provide size-selective separation. The potential to modify MOFs with different functional groups, including halogens, allows for the creation of stationary phases with tailored selectivity towards compounds like this compound. nih.gov While still an emerging area, the incorporation of MOFs into monolithic composite columns is a promising strategy to overcome issues of particle irregularity and enhance separation efficiency in HPLC ksu.edu.sa.

Gas Chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. Given that halogenated benzenes are generally volatile, GC is an excellent method for separating isomers of this compound. In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The elution order is typically based on the boiling points of the compounds and their specific interactions with the stationary phase coated on the inside of the column. rsc.orgresearchgate.net

A significant innovation in GC column technology is the use of Graphene Quantum Dots (GQDs) as a stationary phase. rsc.orgresearchgate.net GQDs are nanoscale carbon materials with unique electronic and surface properties. When coated onto the inner surface of a capillary column, they provide a highly efficient stationary phase for the separation of aromatic isomers. rsc.orgdocumentsdelivered.com

The separation mechanism on GQD-coated columns is attributed to a combination of van der Waals forces and π-π electrostatic stacking interactions between the GQD stationary phase and the aromatic analytes. rsc.orgresearchgate.net These columns have demonstrated exceptional performance in separating xylene and dichlorobenzene isomers, even those with very close boiling points, often at lower temperatures and without the need for complex temperature programming. rsc.org The high surface area and rich functional groups on GQDs create a stationary phase with strong adsorption affinities, leading to fast and efficient separations. researchgate.net This technology holds great promise for achieving baseline separation of the challenging isomeric mixtures encountered during the synthesis of this compound.

| Technique | GQD-Coated GC Capillary Column |

| Stationary Phase | Graphene Quantum Dots (GQDs) researchgate.net |

| Separation Mechanism | π-π electrostatic stacking interactions, van der Waals forces rsc.orgresearchgate.net |

| Key Advantage | High separation efficiency for aromatic isomers, even those with close boiling points. rsc.org |

| Operational Benefit | Allows for fast and efficient separation at lower temperatures, often without temperature programming. rsc.org |

| Reported Performance | Relative standard deviations (RSDs) for retention time are low (0.1–1.6%), indicating good repeatability. rsc.orgresearchgate.net |

Gas Chromatography (GC) for Volatile Isomer Separation

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

The characterization and purity assessment of complex molecules like this compound rely on advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools in this context, providing detailed information on molecular weight, structure, and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds. In the case of this compound, GC-MS can be utilized to separate it from synthesis precursors, byproducts, and other impurities before subjecting the eluted components to mass analysis.

Detailed Research Findings: